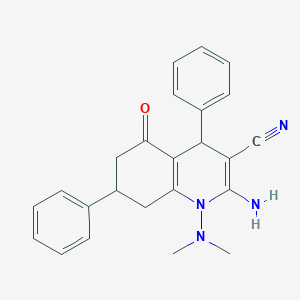
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has gained attention as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune disorders.
Mechanism of Action
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the activity of the NF-κB signaling pathway by binding to the IKKβ kinase subunit, which is responsible for activating the pathway. This binding prevents the activation of the pathway and subsequently reduces the production of pro-inflammatory cytokines and chemokines. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory and autoimmune disorders. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis and inhibits cell proliferation, which can lead to the suppression of tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for the IKKβ kinase subunit, which makes it a potent inhibitor of the NF-κB signaling pathway. This specificity also reduces the potential for off-target effects and toxicity. However, one of the limitations of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its low solubility, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential synergistic effects of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other anti-inflammatory or anti-tumor agents. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical settings.
Synthesis Methods
The synthesis of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the condensation of 2-amino-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-5-carbonitrile with dimethylformamide dimethyl acetal, followed by the reaction with sodium hydride and N,N-dimethylformamide. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.
Scientific Research Applications
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. This compound has also been shown to inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation.
properties
Product Name |
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
|---|---|
Molecular Formula |
C24H24N4O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-27(2)28-20-13-18(16-9-5-3-6-10-16)14-21(29)23(20)22(19(15-25)24(28)26)17-11-7-4-8-12-17/h3-12,18,22H,13-14,26H2,1-2H3 |
InChI Key |
NSDNWJXIHBOPHZ-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303700.png)








![2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303711.png)
![2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B303712.png)
